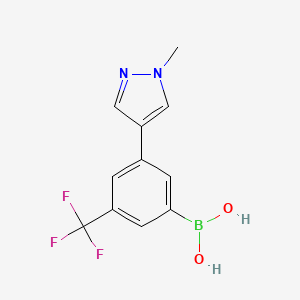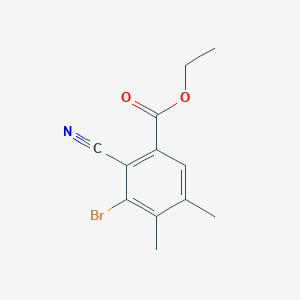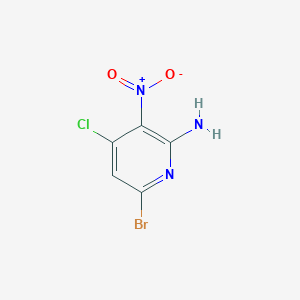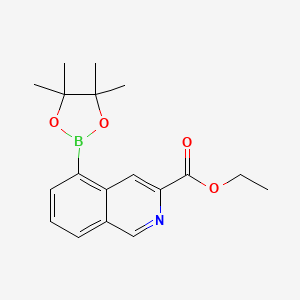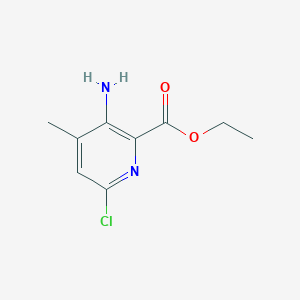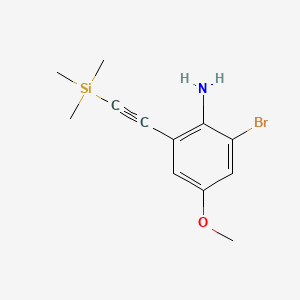
2-Bromo-4-methoxy-6-((trimethylsilyl)ethynyl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-4-methoxy-6-((trimethylsilyl)ethynyl)aniline is an organic compound with the molecular formula C12H16BrNOSi. This compound is characterized by the presence of a bromine atom, a methoxy group, and a trimethylsilyl-ethynyl group attached to an aniline core. It is a derivative of aniline, which is a fundamental building block in organic chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4-methoxy-6-((trimethylsilyl)ethynyl)aniline typically involves a palladium-catalyzed reaction. One common method is the reaction between 2-bromonitrobenzene and trimethylsilylacetylene . This reaction is carried out under specific conditions, including the use of a palladium catalyst and a suitable base, often in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like chromatography may be employed to achieve the desired product quality.
Análisis De Reacciones Químicas
Types of Reactions: 2-Bromo-4-methoxy-6-((trimethylsilyl)ethynyl)aniline undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form quinones or reduction to form amines.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions:
Palladium Catalysts: Used in coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide.
Solvents: Common solvents include toluene, ethanol, and dimethylformamide (DMF).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield biaryl compounds, while nucleophilic substitution can produce various substituted anilines.
Aplicaciones Científicas De Investigación
2-Bromo-4-methoxy-6-((trimethylsilyl)ethynyl)aniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Bromo-4-methoxy-6-((trimethylsilyl)ethynyl)aniline involves its interaction with various molecular targets. The trimethylsilyl-ethynyl group can act as a protecting group, allowing selective reactions at other sites of the molecule. The bromine atom can participate in electrophilic aromatic substitution reactions, facilitating the formation of new carbon-carbon bonds .
Comparación Con Compuestos Similares
2-((Trimethylsilyl)ethynyl)aniline: A similar compound with a different substitution pattern.
4-((Trimethylsilyl)ethynyl)aniline: Another derivative with a trimethylsilyl-ethynyl group at a different position.
Uniqueness: 2-Bromo-4-methoxy-6-((trimethylsilyl)ethynyl)aniline is unique due to the combination of its substituents, which confer specific reactivity and stability. The presence of the bromine atom allows for further functionalization, while the methoxy group provides electron-donating properties that can influence the compound’s reactivity .
Propiedades
Fórmula molecular |
C12H16BrNOSi |
|---|---|
Peso molecular |
298.25 g/mol |
Nombre IUPAC |
2-bromo-4-methoxy-6-(2-trimethylsilylethynyl)aniline |
InChI |
InChI=1S/C12H16BrNOSi/c1-15-10-7-9(5-6-16(2,3)4)12(14)11(13)8-10/h7-8H,14H2,1-4H3 |
Clave InChI |
GGTAZTYXVMCLTA-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=C(C(=C1)Br)N)C#C[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-Bromo-7-iodo-6-methoxybenzo[d]thiazole](/img/structure/B13659579.png)
![barium(2+) [(2R,3S,4R,5R)-3,4-dihydroxy-5-(6-hydroxy-9H-purin-9-yl)oxolan-2-yl]methyl phosphate](/img/structure/B13659595.png)

![5-[4-(3,5-diformylphenyl)-2,5-dimethoxyphenyl]benzene-1,3-dicarbaldehyde](/img/structure/B13659609.png)
